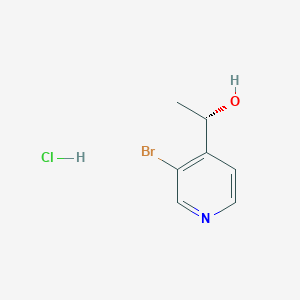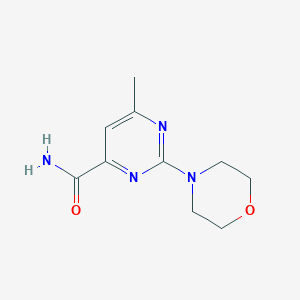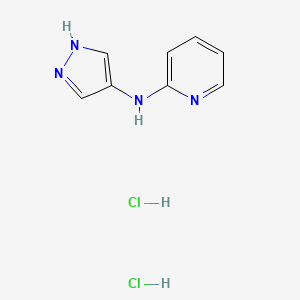
N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride is a chemical compound with the molecular formula C8H8N42HCl It is a derivative of pyrazole and pyridine, two important heterocyclic compounds in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where pyrazole boronic acid esters react with pyridine halides in the presence of a palladium catalyst and a base like cesium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular signaling pathways . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole derivative with similar structural features but different biological activities.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a pyridine core and different substituents, used as a serotonin reuptake inhibitor.
Uniqueness
N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H,(H,9,12)(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYMDYJGGJNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)
![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)
![N-(4-methoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)
![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)

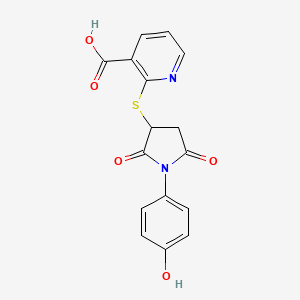

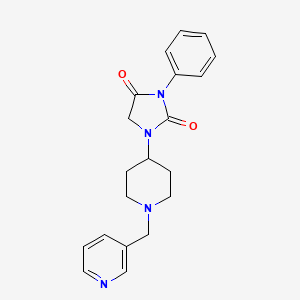

![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2654564.png)
![2-chloro-N-[4-(cyanosulfanyl)-2,6-dimethylphenyl]acetamide](/img/structure/B2654567.png)
![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)
